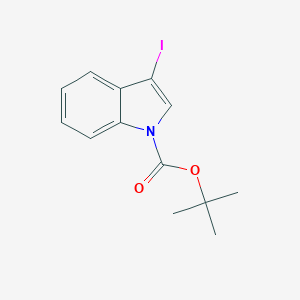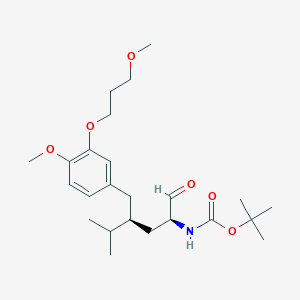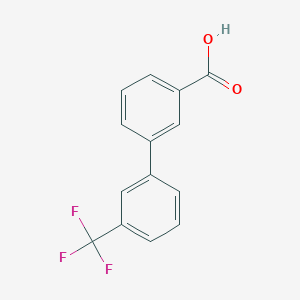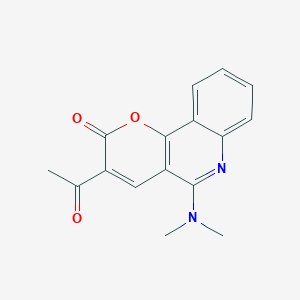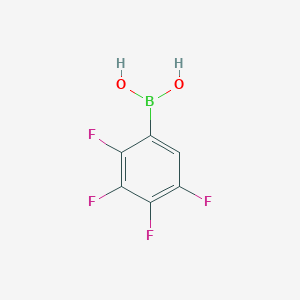
(2,3,4,5-tetrafluorophenyl)boronic Acid
Vue d'ensemble
Description
“(2,3,4,5-tetrafluorophenyl)boronic Acid” is a boronic acid derivative with the molecular formula C6H3BF4O2 . Boronic acids are commonly used in organic chemistry and have been increasingly studied in medicinal chemistry .
Chemical Reactions Analysis
Boronic acids, including “(2,3,4,5-tetrafluorophenyl)boronic Acid”, can be used as building blocks and synthetic intermediates . They are known to participate in various chemical reactions, such as base-catalyzed hydrodeboration and deuterodeboration .Physical And Chemical Properties Analysis
“(2,3,4,5-tetrafluorophenyl)boronic Acid” has a molecular weight of 193.89 g/mol . Additional physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Sensing Applications
Boronic acids, including (2,3,4,5-tetrafluorophenyl)boronic acid, are increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be used for tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can be used for studying protein structures and functions.
Separation Technologies
Boronic acids are used in separation technologies . They can be used for the separation of different compounds based on their interactions with boronic acids.
Development of Therapeutics
Boronic acids are used in the development of therapeutics . They can be used to design and synthesize new drugs.
Synthesis of Benzopyranone Derivatives
(2,3,4,5-tetrafluorophenyl)boronic acid can be used in the synthesis of benzopyranone derivatives, which are used as GABAA receptor modulators .
Suzuki Cross-Coupling Reactions
(2,3,4,5-tetrafluorophenyl)boronic acid can be used in Suzuki cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds.
8. Preparation of Fluorinated Aromatic Poly (Ether-Amide)s (2,3,4,5-tetrafluorophenyl)boronic acid can be used in the preparation of fluorinated aromatic poly (ether-amide)s . These are a type of polymer with potential applications in various industries.
Safety and Hazards
Orientations Futures
The use of boron in the design of drugs is fairly recent, and most biological activities of these compounds have been reported over the last decade . Given the unique properties of boronic acids and their potential in various applications, it is relevant to extend the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Mécanisme D'action
Target of Action
The primary target of (2,3,4,5-tetrafluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The main biochemical pathway affected by (2,3,4,5-tetrafluorophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the introduction of fluorine into the aromatic ring enhances the lewis acidity of boronic acids . This could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of (2,3,4,5-tetrafluorophenyl)boronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of (2,3,4,5-tetrafluorophenyl)boronic acid is influenced by environmental factors such as pH and temperature . These factors can affect the compound’s hydrolytic stability and the rate of decomposition . The less stable compounds are those with two fluorine atoms at the ortho positions .
Propriétés
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGSBMNUHWAXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382550 | |
| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3,4,5-tetrafluorophenyl)boronic Acid | |
CAS RN |
179923-32-1 | |
| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3,4,5-tetrafluorophenylboronic acid considered a superior catalyst for Friedel-Crafts alkylations compared to other boronic acids?
A1: Research suggests that 2,3,4,5-tetrafluorophenylboronic acid exhibits enhanced catalytic activity in Friedel-Crafts alkylations compared to other boronic acids, even surpassing the commonly used 2,3,4,5-tetrafluorophenylboronic acid. [2] This superior performance is attributed to factors beyond just Lewis acidity (pKa). While the exact mechanism is still under investigation, studies propose that the ionic nature of the catalyst plays a crucial role. [2] Specifically, when 2,3,4,5-tetrafluorophenylboronic acid is used as a salt, for instance, ferroceniumboronic acid hexafluoroantimonate, ion exchange within the initial boronate anion is thought to generate a more reactive carbocation paired with a non-nucleophilic counterion like hexafluoroantimonate. [2] This reactive species facilitates the Friedel-Crafts alkylation with both activated and neutral arenes, even in the presence of typically challenging deactivated benzylic alcohols bearing electron-withdrawing substituents. [2]
Q2: What are the advantages of using 2,3,4,5-tetrafluorophenylboronic acid as a catalyst in Friedel-Crafts alkylations compared to traditional metal-based catalysts?
A2: 2,3,4,5-Tetrafluorophenylboronic acid offers several advantages as a catalyst for Friedel-Crafts alkylations compared to traditional metal-based approaches: [1, 2]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



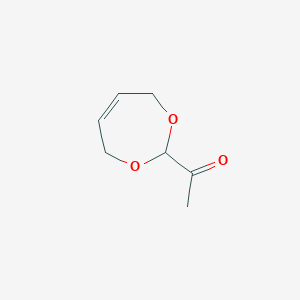
![methyl 4-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B71575.png)

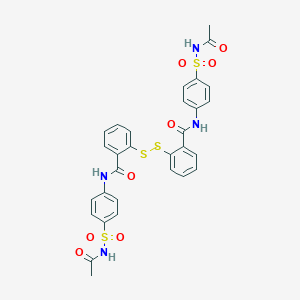
![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
![4-Iodo-benzo[b]thiophene-2-carboxylic acid](/img/structure/B71582.png)
